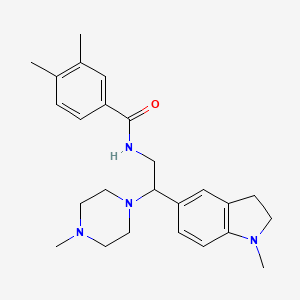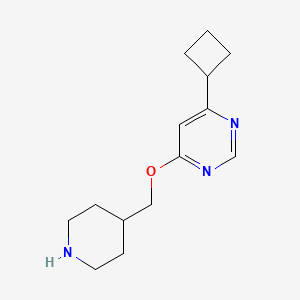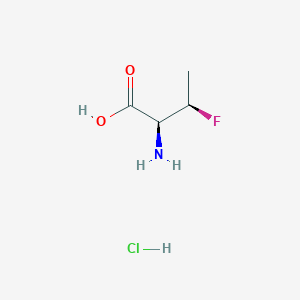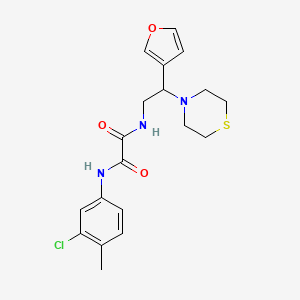
3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide" is a structurally complex molecule that may be related to the field of medicinal chemistry due to the presence of benzamide and piperazine moieties, which are often found in pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the synthesis and biological evaluation of related benzamide derivatives and the synthesis of new amides containing an N-methylpiperazine fragment are discussed, which can provide insights into the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives, as reported in the first paper, involves the use of 4-aminophenazone, a non-steroidal anti-inflammatory drug, to create a series of substituted benzamides . The second paper describes the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which is achieved through reactions with 4-chlorobenzoyl chloride and other intermediates . These methods could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate indolinyl and methylpiperazinyl substituents.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amide nitrogen. The substitution pattern on the benzene ring and the nature of the amide substituents can significantly influence the molecular conformation and, consequently, the biological activity of these compounds . Similarly, the structure of N-methylpiperazine amides is defined by the piperazine ring and its substitution, which can affect the compound's ability to interact with biological targets .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can involve interactions with various enzymes, as indicated by their screening against different types of alkaline phosphatases and ecto-5'-nucleotidases . The reactivity of N-methylpiperazine amides may include reactions with nucleophiles, as demonstrated by the synthesis of substituted benzamides through reactions with imidazole and quinolin-5-amine . These reactions are crucial for the modification of the molecular structure to achieve desired biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives and N-methylpiperazine amides are not explicitly detailed in the provided papers. However, it can be inferred that these properties would be influenced by factors such as the degree of substitution, the presence of electron-donating or electron-withdrawing groups, and the overall molecular geometry . These properties are essential for determining the solubility, stability, and bioavailability of the compounds, which are critical parameters in drug design and development.
科学的研究の応用
DNA Binding and Staining
Compounds related to Hoechst 33258, a synthetic dye, bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This binding property makes them valuable tools in cell biology for chromosome and nuclear staining, facilitating the analysis of nuclear DNA content and the study of plant chromosomes. Beyond staining, Hoechst derivatives have applications as radioprotectors and topoisomerase inhibitors, underscoring their utility in designing rational drugs and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Antimicrobial Scaffold Potential
Benzoxazinoids, which include benzoxazinones and benzoxazolinones, are specialized metabolites with potential as antimicrobial scaffolds. They demonstrate roles in plant defense against biological threats and allelopathy. The 1,4-benzoxazin-3-one backbone, in particular, has been shown to serve as a promising scaffold for designing new antimicrobial compounds, indicating the potential for similar structures to be developed into effective antimicrobial agents with applications in combating pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).
Biofouling Prevention in Water Treatment
In the context of reverse osmosis (RO) technologies for fresh water supply, the prevention of biofouling in polyamide membranes is a significant challenge. Research into non-oxidizing biocides, including 2,2-dibromo-3-nitropropionamide (DBNPA) and 2-methyl-4-isothiazolin-3-one (MIT), explores their efficacy in preventing biofouling. These studies highlight the importance of finding economic, eco-friendly, and safe antifouling agents to ensure sustainable water supply, suggesting that similar compounds could be developed for application in RO systems (Da-Silva-Correa et al., 2022).
Insight into Chemical Synthesis and Drug Development
The design and synthesis of competitive, small-molecule inhibitors for medical applications, such as antithrombotic agents, illustrate the significance of chemical research in drug development. Studies on inhibitors of Factor Xa, for example, showcase the progression from conceptualization to the realization of potent, selectively bioavailable inhibitors, indicating the critical role of chemical synthesis in advancing medical science (Pauls, Ewing, & Choi-Sledeski, 2001).
特性
IUPAC Name |
3,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c1-18-5-6-22(15-19(18)2)25(30)26-17-24(29-13-11-27(3)12-14-29)20-7-8-23-21(16-20)9-10-28(23)4/h5-8,15-16,24H,9-14,17H2,1-4H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTJNTHLLYBNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-[(2-Oxopyridin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2538153.png)



![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538160.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2538161.png)

![2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2538165.png)

![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2538171.png)
![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2538173.png)


